molecular formula C43H80O11 B14197057 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane CAS No. 832128-31-1

1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane

Cat. No.: B14197057
CAS No.: 832128-31-1
M. Wt: 773.1 g/mol
InChI Key: PYSGPYFEVDUISL-UHFFFAOYSA-N
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Description

1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane is a complex organic compound characterized by its long polyether chain and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane typically involves the stepwise addition of ethylene oxide units to a phenyl-terminated initiator. This process is often carried out under controlled conditions to ensure the desired degree of polymerization and molecular weight distribution. The reaction conditions usually include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the polymerization process.

    Catalysts: Basic catalysts such as potassium hydroxide or sodium methoxide to initiate the polymerization.

    Solvents: Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous polymerization processes using specialized reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities and achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: Reduction reactions can target the ether linkages, leading to the formation of alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled temperature and solvent conditions.

Major Products

    Oxidation: Phenolic compounds and quinones.

    Reduction: Alcohols and diols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its role in developing new pharmaceutical formulations and therapeutic agents.

    Industry: Utilized in the production of specialty polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The long polyether chain allows for multiple points of interaction, enhancing its binding affinity and specificity. The phenyl group can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxaoctatetracontane stands out due to its extended polyether chain, which provides unique solubility and interaction properties. This makes it particularly useful in applications requiring high molecular weight and specific binding characteristics.

Properties

CAS No.

832128-31-1

Molecular Formula

C43H80O11

Molecular Weight

773.1 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C43H80O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50-34-35-51-36-37-52-38-39-53-40-41-54-42-43-19-16-15-17-20-43/h15-17,19-20H,2-14,18,21-42H2,1H3

InChI Key

PYSGPYFEVDUISL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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